molecular formula C11H12N4O B8383135 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B8383135
M. Wt: 216.24 g/mol
InChI Key: JVHKVUJUXDWFLG-UHFFFAOYSA-N
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Description

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C11H12N4O/c1-15-7-9(3-5-11(15)16)8-2-4-10(14-12)13-6-8/h2-7H,12H2,1H3,(H,13,14)

InChI Key

JVHKVUJUXDWFLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=CN=C(C=C2)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H)-one: A mixture of 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1 H)-one (600 mg, 2.78 mmol) and isothiocyanatobenzene (450 mg, 3.33 mmol) in NMP-1,3-dichlorobenzene (1:1, 10 mL) was heated in a microwave at 160° C. for 1 hr and then purified by preparative LCMS to provide the title compound, 5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(1H)-one (310 mg, 43% yield).
[Compound]
Name
5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
NMP 1,3-dichlorobenzene
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-(6-chloropyridin-3-yl)-1-methylpyridin-2(1 H)-one (1.2 g, 5.44 mmol) and hydrazine (870 mg, 2.2 mmol) in 2-propanol (5ml) was heated in a microwave at 140° C. for 5 hrs. The reaction mixture was co-evaporated with MeOH (3×) and then suspended in water (50 ml). Solid product was collected by filtration and dried under high vacuum for 24 hrs to provide the title compound, 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1 H)-one (600 mg, 51% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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